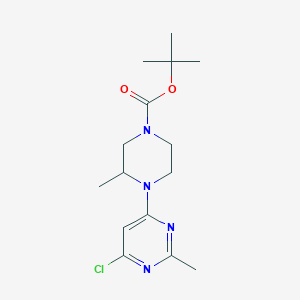
Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate
説明
Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate is a useful research compound. Its molecular formula is C15H23ClN4O2 and its molecular weight is 326.82 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate is a synthetic compound that has gained attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a piperazine ring, a pyrimidine derivative, and a tert-butyl ester group. Its structural complexity allows for various interactions with biological targets, which are critical for its therapeutic potential.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial effects of this compound against various bacterial strains. For instance, it has shown significant activity against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 15.625 to 62.5 μM for specific strains like Staphylococcus aureus and Enterococcus faecalis . The mechanism of action appears to involve the inhibition of protein synthesis and disruption of nucleic acid synthesis pathways.
Anticancer Activity
The compound's anticancer potential has also been explored. In vitro studies demonstrated that it inhibits the proliferation of cancer cell lines, suggesting its role as a potential chemotherapeutic agent. The proposed mechanism includes the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle proteins .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. These interactions may inhibit key enzymes or receptors involved in cellular processes such as proliferation and survival.
Study 1: Antimicrobial Efficacy
A study published in MDPI evaluated the antimicrobial efficacy of this compound against clinical isolates. The results indicated that it effectively reduced biofilm formation in MRSA strains, with a minimum biofilm inhibitory concentration (MBIC) of approximately 62.216 μg/mL . This suggests its potential use in treating biofilm-associated infections.
Study 2: Anticancer Properties
Another investigation focused on its anticancer properties, where it was found to significantly reduce cell viability in human cancer cell lines. The study reported an IC50 value indicating potent cytotoxicity, supporting further development as an anticancer drug candidate .
Research Findings
| Study | Activity | Method | Key Findings |
|---|---|---|---|
| Study 1 | Antimicrobial | In vitro | Effective against MRSA; MBIC = 62.216 μg/mL |
| Study 2 | Anticancer | Cell viability assay | IC50 indicates potent cytotoxicity |
特性
IUPAC Name |
tert-butyl 4-(6-chloro-2-methylpyrimidin-4-yl)-3-methylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23ClN4O2/c1-10-9-19(14(21)22-15(3,4)5)6-7-20(10)13-8-12(16)17-11(2)18-13/h8,10H,6-7,9H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RICKQOHTFNVHMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C2=CC(=NC(=N2)C)Cl)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.82 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















